N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-17(12-2-3-14-16(8-12)24-11-19-14)18-9-15(13-4-7-23-10-13)21-6-1-5-20-21/h1-8,10-11,15H,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTDTQXIKIVJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as hydrazine and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.
Thiophene Derivative Preparation: The thiophene moiety can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The pyrazole and thiophene derivatives are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Benzo[d]thiazole Formation: The benzo[d]thiazole ring is typically synthesized from 2-aminothiophenol and a carboxylic acid derivative through a condensation reaction.
Final Coupling: The final step involves coupling the benzo[d]thiazole derivative with the pyrazole-thiophene intermediate, often using amide bond formation techniques such as peptide coupling reagents (e.g., EDC, HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the intermediates using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzo[d]thiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDC, HOBt, DCC.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide exhibit potent antimicrobial properties. Studies have shown that derivatives of benzo[d]thiazole can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal species .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Similar derivatives have demonstrated cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549). Molecular docking studies have suggested that these compounds may interact with key enzymes involved in cancer cell proliferation .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar structural features have shown the ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of newly synthesized thiazole derivatives, compounds were screened using the disc diffusion method against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, highlighting their potential as antimicrobial agents .
Anticancer Screening
Another study focused on the anticancer effects of related compounds against human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B assay. The findings revealed that specific derivatives showed considerable cytotoxicity compared to standard chemotherapy agents like cisplatin .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves coupling 1H-pyrazole and thiophene-3-yl groups to the ethyl linker, a process that may require optimization to avoid steric hindrance or side reactions.
- 8l and 9a demonstrate high purity (>99%) via gradient elution in chromatography, suggesting that the target compound’s purification may benefit from similar strategies .
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, which include a pyrazole ring, thiophene moiety, and a benzo[d]thiazole core, suggest diverse pharmacological properties. This article reviews the biological activity of this compound, emphasizing its therapeutic potential and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 347.5 g/mol. The compound features several functional groups that contribute to its reactivity and biological interaction profiles.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.5 g/mol |
| CAS Number | 2034341-16-5 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and thiophene rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various assays. Studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, a series of pyrazole derivatives showed promising anti-inflammatory activity with selectivity indices indicating minimal toxicity to human cells .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been widely documented. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that similar compounds exhibit IC50 values in the micromolar range against human cancer cell lines such as HeLa and MCF7 . The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression.
- Molecular Interactions : Docking studies suggest strong interactions with targets such as COX enzymes and protein kinases, enhancing its therapeutic profile .
- Reactive Oxygen Species (ROS) : Some studies indicate that these compounds can modulate ROS levels, contributing to their anticancer effects .
Study 1: Anti-Tubercular Activity
A recent study evaluated the anti-tubercular activity of related compounds, revealing that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis. This suggests a potential role for this compound in tuberculosis treatment .
Study 2: Cytotoxicity Evaluation
In another investigation, the cytotoxicity of pyrazole derivatives was assessed using HEK293 cells. Most compounds displayed low toxicity, indicating their safety profile for further development in therapeutic applications .
Q & A
Q. Advanced Research Focus
- NMR Signal Splitting : Overlapping peaks from thiophene and pyrazole protons complicate integration. Deuterated DMSO or higher-field instruments (500+ MHz) improve resolution .
- Crystallographic Polymorphism : Two independent molecules in the asymmetric unit (observed in benzothiazole derivatives) require careful refinement to avoid misassignment .
- Mass Spectrometry : Fragmentation patterns may obscure molecular ion peaks. High-resolution ESI-MS distinguishes isotopic clusters for accurate mass confirmation .
What computational or experimental strategies predict biological activity for this compound?
Advanced Research Focus
While direct biological data for this compound is limited, analogous benzothiazoles show:
- Antimicrobial Activity : Thiophene and pyrazole moieties enhance membrane penetration. In vitro assays (MIC against S. aureus/E. coli) guide structure-activity relationships .
- Docking Studies : Pyrazole N-atoms and thiophene π-systems interact with kinase ATP-binding pockets (e.g., EGFR). Molecular dynamics simulations assess binding stability .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) evaluate selectivity, with IC values compared to reference drugs .
How are reaction pathways validated when mechanistic ambiguities exist?
Q. Advanced Research Focus
- Isotopic Labeling : -labeled amines track nitrogen migration during cyclization .
- Kinetic Profiling : Monitoring intermediates via HPLC-MS identifies rate-determining steps (e.g., sulfur elimination vs. ring closure) .
- DFT Calculations : Simulate transition states to explain regioselectivity in pyrazole-thiophene coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
